molecular formula C9H18ClN B2668018 (1-Cyclobutylcyclobutyl)methanamine hydrochloride CAS No. 1909326-44-8

(1-Cyclobutylcyclobutyl)methanamine hydrochloride

Cat. No.: B2668018
CAS No.: 1909326-44-8
M. Wt: 175.7
InChI Key: QPPIOLAGESENKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1-Cyclobutylcyclobutyl)methanamine hydrochloride is a chemical compound with the molecular formula C9H18ClN and a molecular weight of 175.7 g/mol . It is a hydrochloride salt form of (1-Cyclobutylcyclobutyl)methanamine, which is characterized by the presence of two cyclobutyl groups attached to a methanamine moiety. This compound is typically found in a powder form and is used in various scientific research applications .

Preparation Methods

The synthesis of (1-Cyclobutylcyclobutyl)methanamine hydrochloride involves several steps. One common synthetic route includes the reaction of cyclobutylmagnesium bromide with cyclobutanone to form a cyclobutylcyclobutylmethanol intermediate. This intermediate is then subjected to reductive amination with ammonia or an amine source to yield (1-Cyclobutylcyclobutyl)methanamine. Finally, the methanamine is treated with hydrochloric acid to form the hydrochloride salt .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods typically include the use of automated reactors, precise control of reaction conditions, and purification steps to ensure high yield and purity of the final product .

Chemical Reactions Analysis

(1-Cyclobutylcyclobutyl)methanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles such as halides or alkoxides.

    Hydrolysis: The hydrochloride salt can be hydrolyzed to release the free amine and hydrochloric acid under basic conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from -78°C to room temperature. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

(1-Cyclobutylcyclobutyl)methanamine hydrochloride has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biological targets.

    Medicine: Research is conducted to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1-Cyclobutylcyclobutyl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and molecular targets depend on the specific application and context of its use. Further research is needed to elucidate the detailed mechanisms by which this compound exerts its effects .

Comparison with Similar Compounds

(1-Cyclobutylcyclobutyl)methanamine hydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its dual cyclobutyl groups, which confer distinct chemical and physical properties compared to its analogs .

Properties

IUPAC Name

(1-cyclobutylcyclobutyl)methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N.ClH/c10-7-9(5-2-6-9)8-3-1-4-8;/h8H,1-7,10H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPPIOLAGESENKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2(CCC2)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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